2-(Piperidin-1-yl)but-3-en-1-ol
Overview
Description
2-(Piperidin-1-yl)but-3-en-1-ol is an organic compound with the molecular formula C9H17NO It features a piperidine ring, a common structural motif in medicinal chemistry, attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)but-3-en-1-ol typically involves the reaction of piperidine with an appropriate butenol precursor. One common method is the nucleophilic addition of piperidine to a butenone derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including the use of catalysts to increase reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used as reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Piperidin-1-yl)but-3-en-1-one.
Reduction: Formation of 2-(Piperidin-1-yl)butan-1-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
2-(Piperidin-1-yl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)but-3-en-1-ol largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring is known to enhance the binding affinity of compounds to their targets, potentially leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)ethanol
- 2-(Piperidin-1-yl)propan-1-ol
- 2-(Piperidin-1-yl)butan-1-ol
Uniqueness
2-(Piperidin-1-yl)but-3-en-1-ol is unique due to the presence of both a piperidine ring and a butenol chain, which allows for a diverse range of chemical reactions and applications. The double bond in the butenol chain provides additional reactivity compared to its saturated counterparts .
Properties
IUPAC Name |
2-piperidin-1-ylbut-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(8-11)10-6-4-3-5-7-10/h2,9,11H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBHUCSRUSMYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280287 | |
Record name | NSC16260 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5449-11-6 | |
Record name | NSC16260 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC16260 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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